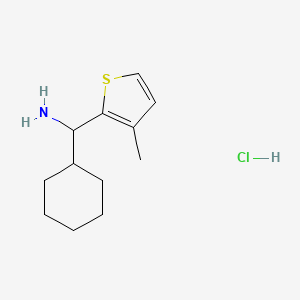

Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride

Descripción

Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride is a methanamine derivative featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-methylthiophen-2-yl aromatic heterocycle. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Propiedades

IUPAC Name |

cyclohexyl-(3-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS.ClH/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10;/h7-8,10-11H,2-6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQJQXNIGUIRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride features a cyclohexyl group attached to a thiophene ring, which is known for its diverse biological properties. The presence of the methyl group on the thiophene enhances its lipophilicity, potentially influencing its interaction with biological targets.

The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes involved in critical physiological processes. Research indicates that compounds with similar structures often inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. For instance, aminomethylenethiophene derivatives have shown sub-micromolar inhibitory concentrations against LOX, suggesting that cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride may exhibit similar inhibitory properties .

Pharmacological Effects

-

Anticancer Activity :

- Studies have indicated that LOX inhibitors can reduce tumor growth and metastatic burden in preclinical models. Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride may share this property due to structural similarities with known LOX inhibitors.

- In a study involving aminomethylenethiophene derivatives, significant reductions in tumor growth were observed, highlighting the potential anticancer effects of compounds within this class .

-

Anti-inflammatory Properties :

- Compounds with thiophene moieties have been associated with anti-inflammatory effects. The inhibition of specific enzymes involved in inflammatory pathways could be a mechanism through which cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride exerts its effects.

Table 1: Biological Activity Summary

| Study | Activity | Observations |

|---|---|---|

| Study 1 | LOX Inhibition | Sub-micromolar IC50 values observed for related compounds |

| Study 2 | Tumor Growth Reduction | Significant reduction in metastatic burden in mouse models |

| Study 3 | Anti-inflammatory Effects | Potential inhibition of inflammatory pathways |

Detailed Research Findings

A study exploring the structure-activity relationship (SAR) of thiophene derivatives revealed that modifications to the thiophene ring significantly affected their inhibitory potency against LOX. The optimal positioning of substituents on the thiophene ring was crucial for enhancing biological activity. Such insights suggest that cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride could be optimized further for increased efficacy against cancer targets .

Aplicaciones Científicas De Investigación

The compound's biological activity can be attributed to its interaction with various molecular targets, particularly enzymes involved in critical physiological processes. Notably, it has shown potential as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Observations |

|---|---|---|

| LOX Inhibition | Enzyme inhibition | Sub-micromolar IC50 values observed for related compounds |

| Anticancer Activity | Tumor growth reduction | Significant reduction in metastatic burden in mouse models |

| Anti-inflammatory | Inhibition of inflammatory pathways | Potential inhibition observed in related studies |

Anticancer Applications

Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride has demonstrated promising anticancer properties. Research indicates that compounds with similar structures often inhibit LOX, leading to reduced tumor growth and metastasis. For instance, studies involving aminomethylenethiophene derivatives have reported significant reductions in tumor sizes in preclinical models, suggesting that this compound may exhibit similar effects due to its structural similarities.

Case Study: LOX Inhibition and Tumor Growth

- Objective : To evaluate the efficacy of the compound as a LOX inhibitor.

- Methodology : In vitro assays were conducted to determine IC50 values.

- Results : The compound exhibited sub-micromolar inhibitory concentrations against LOX, indicating strong potential for cancer treatment applications.

Anti-inflammatory Properties

Compounds containing thiophene moieties have been associated with anti-inflammatory effects. Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride may exert its anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory pathways. This property could be beneficial in developing treatments for various inflammatory diseases.

Table 2: Anti-inflammatory Activity Insights

| Study | Activity | Observations |

|---|---|---|

| Study on Thiophene Derivatives | Anti-inflammatory effects | Inhibition of inflammatory pathways confirmed |

Antimicrobial Potential

Recent studies have highlighted the antimicrobial activity of compounds similar to cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride. For example, diazaspiro compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.016 µg/mL. This suggests that cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride could also possess significant antimicrobial properties worth exploring.

Case Study: Antimycobacterial Activity

- Objective : Assess the potency against Mycobacterium tuberculosis.

- Methodology : Resazurin microtiter plate assay (REMA) was employed.

- Results : Compounds exhibited significant antibacterial activity with MIC values lower than standard treatments.

Comparación Con Compuestos Similares

Substituent Variations on the Thiophene Ring

- Target Compound: 3-Methylthiophen-2-yl group.

- (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3) :

- (5-(Cyclohexylsulfonyl)thiophen-2-yl)methanamine (3a) :

Variations in Aromatic/Heterocyclic Groups

- Benzo[b]thiophen-2-yl Methanamine Hydrochloride (2l): Replaces the thiophene ring with a benzo[b]thiophene system.

- [3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride (CAS 1311315-68-0) :

Modifications to the Amine Backbone

- (3-Methyl-2-thienyl)methylamine Hydrochloride (CAS 2331260-33-2): Incorporates a pyridinylmethyl group alongside the 3-methylthiophen-2-yl moiety.

- Cyclohexyl (3,5-Dichlorophenyl) Methanamine Hydrochloride :

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Cyclohexyl(3-methylthiophen-2-yl)methanamine HCl | C12H18ClNS | 243.80 | 3-methylthiophen-2-yl, cyclohexyl |

| (3-Chlorothiophen-2-yl)methanamine HCl | C5H7Cl2NS | 192.10 | 3-chlorothiophen-2-yl |

| Benzo[b]thiophen-2-yl Methanamine HCl | C9H10ClNS | 207.70 | benzo[b]thiophen-2-yl |

| (3-Methyl-2-thienyl)methylamine HCl | C13H17ClN2S | 276.81 | 3-methylthiophen-2-yl, pyridinyl |

Key Research Findings

- Electronic Effects : Methyl and chlorine substituents on the thiophene ring significantly alter electronic properties. Methyl groups enhance electron density, while chlorine reduces it, affecting reactivity in electrophilic substitutions .

- Solubility and Bioavailability : Sulfonyl and pyridinyl groups improve aqueous solubility but may limit blood-brain barrier penetration compared to lipophilic cyclohexyl or phenyl analogs .

Métodos De Preparación

General Synthetic Strategy

The synthesis of cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride generally follows these key steps:

- Formation of the substituted thiophene intermediate.

- Introduction of the cyclohexylamine moiety via nucleophilic substitution or organometallic coupling.

- Conversion of the free amine to the hydrochloride salt for isolation and purification.

Preparation of the Key Intermediate: 3-Methylthiophene Derivatives

The starting point is often 3-methylthiophene or its derivatives, which can be functionalized to introduce an amino-methyl group at the 2-position.

- One approach involves synthesizing methyl 3-amino-4-methylthiophene-2-carboxylate, followed by hydrazinolysis to yield 3-amino-4-methylthiophene-2-carbohydrazide as a key intermediate. This hydrazinolysis is performed by refluxing the ester with hydrazine monohydrate in ethanol at 80 °C for extended periods (e.g., 80 hours), yielding the carbohydrazide in about 74% yield.

Introduction of the Cyclohexylamine Group

The cyclohexyl moiety is introduced through reactions involving cyclohexanone derivatives or cyclohexylamines:

Organolithium or Grignard Reagents: Thiophene or its derivatives can be lithiated or converted to Grignard reagents, which then react with cyclohexylamine derivatives or carbonitriles to form the corresponding substituted thiophenes with cyclohexylamine substituents.

Reductive Amination: The free amine intermediate (e.g., 2-[1-(1-amino)cyclohexyl]thiophene) can be subjected to reductive amination with formaldehyde and formic acid to introduce dimethylamino groups on the cyclohexyl nitrogen, enhancing the amine substitution pattern.

Preparation of Cyclohexylamine Starting Materials: Cyclohexylamines used in these syntheses can be prepared by reacting cyclohexanone with primary amines to form imines (N-cyclohexylidene amines), which are subsequently reduced or transformed as needed.

Formation of the Hydrochloride Salt

The final step involves converting the free base amine into its hydrochloride salt:

- The free base is dissolved in an excess of methanolic hydrogen chloride or isopropanolic hydrogen chloride.

- The hydrochloride salt precipitates upon addition of ether.

- Recrystallization from methanol-ether or isopropanol-ether mixtures yields the pure hydrochloride salt with melting points typically around 172-176 °C, confirming purity and identity.

Representative Experimental Procedure (Adapted from Patent US2921076A)

| Step | Reagents & Conditions | Description | Yield / Data |

|---|---|---|---|

| 1 | Thiophene (109 g) in ether, phenyl lithium prepared from bromobenzene and lithium | Formation of 2-thienyl lithium intermediate | - |

| 2 | Addition of α-ethylaminocyclohexane carbonitrile, reflux 4 hours, stir 18 hours at room temp | Coupling to form 2-[1-(1-ethylamino)cyclohexyl]thiophene | - |

| 3 | Work-up with water, ether extraction, drying, vacuum distillation | Isolation of free base amine | B.P. 97-100 °C at 1 mmHg |

| 4 | Dissolve free base in excess isopropanolic HCl, precipitate with ether | Formation of hydrochloride salt | M.P. 195-196 °C |

| 5 | Recrystallization from isopropanol-ether | Purification | Pure hydrochloride salt |

Notes on Reaction Conditions and Purification

- Reaction mixtures are typically stirred for extended periods (up to 16-18 hours) at controlled temperatures (room temperature to reflux).

- Organic layers are separated by ether extraction, dried, and solvents removed under reduced pressure.

- Hydrochloride salt formation is a critical purification step, improving crystallinity and stability.

- Recrystallization solvents are chosen to optimize yield and purity (methanol-ether or isopropanol-ether).

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-methylthiophene derivatives, cyclohexylamine or cyclohexanone derivatives |

| Key Reactions | Organolithium or Grignard coupling, reductive amination |

| Solvents | Ether, methanol, isopropanol |

| Temperature | Room temperature to reflux (~80 °C) |

| Reaction Time | 4 to 18 hours |

| Salt Formation | Methanolic or isopropanolic hydrogen chloride, precipitation with ether |

| Purification | Recrystallization from methanol-ether or isopropanol-ether |

| Melting Point of Hydrochloride | ~172-176 °C (varies with substitution) |

Research Findings and Analytical Data

- The hydrochloride salt exhibits sharp melting points indicative of high purity (e.g., 172-176 °C).

- Structural confirmation is achieved through NMR (1H and 13C), IR, and mass spectrometry in related compounds.

- The synthetic routes provide good yields and reproducibility, suitable for scaling up.

- Variations in amine substitution (e.g., dimethylamino vs. ethylamino) are achievable by modifying the reductive amination step.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via reductive amination between 3-methylthiophen-2-yl ketone derivatives and cyclohexylamine, followed by hydrochloric acid salt formation. Key steps include:

- Reductive amination : Use of sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) under inert atmospheres.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate the hydrochloride salt.

- Characterization : Confirm identity via ¹H/¹³C NMR (e.g., cyclohexyl CH₂ signals at δ 1.2–1.8 ppm and thiophene protons at δ 6.7–7.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which spectroscopic and chromatographic techniques are optimal for structural validation?

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve amine protons (broad singlet at δ 1.5–2.5 ppm) and thiophene aromatic signals. 2D techniques (COSY, HSQC) clarify coupling patterns.

- IR spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and C–S bonds (thiophene ring, ~680 cm⁻¹).

- HPLC-UV/Vis : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure refinement, and what strategies resolve them?

Discrepancies between SHELXL and other refinement tools (e.g., Olex2) may stem from:

- Data quality : High-resolution (>1.0 Å) data minimizes parameter correlation; SHELXL’s robust weighting schemes improve convergence for twinned or low-quality datasets.

- Disorder modeling : Use PART instructions in SHELXL to refine split positions for flexible cyclohexyl or thiophene moieties. Cross-validate with electron diffraction or DFT-optimized geometries .

Q. What methodologies quantify ring puckering in the cyclohexyl group during crystallographic analysis?

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) using software like Mercury. For example, chair conformations exhibit θ ≈ 50° and φ ≈ 0°, while boat forms show θ ~45° and φ ~90°.

- Comparative analysis : Benchmark against databases (e.g., Cambridge Structural Database) to identify steric or electronic influences on puckering .

Q. How should impurity profiling studies be designed for regulatory compliance?

- HPLC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with a QDa detector to separate polar impurities (e.g., unreacted amines, thiophene byproducts).

- Reference standards : Cross-reference with EP-certified impurities (e.g., cyclohexyl or thiophene analogs) for quantification. Validate methods per ICH Q2(R1) guidelines .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to locate electrophilic sites (e.g., amine protonation lowers LUMO energy, enhancing thiophene ring susceptibility).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways for derivatization .

Q. How do researchers mitigate hazards during handling and waste disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.